molecular formula C10H5BrF3N B14033367 5-Bromo-8-(trifluoromethyl)isoquinoline

5-Bromo-8-(trifluoromethyl)isoquinoline

Cat. No.: B14033367
M. Wt: 276.05 g/mol
InChI Key: VQSZFKRMUOJDQM-UHFFFAOYSA-N
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Description

5-Bromo-8-(trifluoromethyl)isoquinoline is a heterocyclic aromatic compound that features a bromine atom and a trifluoromethyl group attached to an isoquinoline core Isoquinolines are a class of compounds known for their presence in various natural products and biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-(trifluoromethyl)isoquinoline typically involves halogenation and trifluoromethylation reactions. One common method is the bromination of 8-(trifluoromethyl)isoquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and high throughput. These methods often employ catalysts and optimized reaction conditions to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-(trifluoromethyl)isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various biaryl compounds, while nucleophilic substitution can produce a range of substituted isoquinolines.

Scientific Research Applications

5-Bromo-8-(trifluoromethyl)isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-8-(trifluoromethyl)isoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-8-(trifluoromethyl)isoquinoline is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for various applications.

Properties

Molecular Formula

C10H5BrF3N

Molecular Weight

276.05 g/mol

IUPAC Name

5-bromo-8-(trifluoromethyl)isoquinoline

InChI

InChI=1S/C10H5BrF3N/c11-9-2-1-8(10(12,13)14)7-5-15-4-3-6(7)9/h1-5H

InChI Key

VQSZFKRMUOJDQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1C(F)(F)F)Br

Origin of Product

United States

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